molecular formula C18H24O2 B14492234 2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione CAS No. 64167-83-5

2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

Cat. No.: B14492234
CAS No.: 64167-83-5
M. Wt: 272.4 g/mol
InChI Key: LIIJAADTGFEECC-UHFFFAOYSA-N
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Description

2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is an organic compound belonging to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a diethyl substitution at the 2 and 7 positions and a dione functional group at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione typically involves a multi-step process. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the anthracene core. The diethyl substitution can be introduced through alkylation reactions using appropriate alkyl halides and strong bases. The dione functional group is often introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, diols, and more complex oxidized compounds.

Scientific Research Applications

2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
  • 1,4:5,8-Dimethano-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

Uniqueness

2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is unique due to its specific diethyl substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

64167-83-5

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

2,7-diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

InChI

InChI=1S/C18H24O2/c1-3-11-5-7-13-15(9-11)18(20)16-10-12(4-2)6-8-14(16)17(13)19/h5-6,13-16H,3-4,7-10H2,1-2H3

InChI Key

LIIJAADTGFEECC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC2C(C1)C(=O)C3CC(=CCC3C2=O)CC

Origin of Product

United States

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